molecular formula C16H15F3N2O4S B284040 N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide

N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide

Cat. No.: B284040
M. Wt: 388.4 g/mol
InChI Key: MTTSUBMKHXGEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide, also known as BSI-201, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BSI-201 belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment.

Mechanism of Action

The mechanism of action of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role in inhibiting PARP, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is its potential to enhance the effectiveness of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of this compound is its potential toxicity. In preclinical studies, this compound has been shown to cause bone marrow suppression, which can lead to decreased white blood cell counts and increased susceptibility to infection.

Future Directions

There are several future directions for research on N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide. One area of interest is the development of more potent PARP inhibitors with improved selectivity and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which would allow for more personalized cancer treatment. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response.

Synthesis Methods

N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of breast, ovarian, and pancreatic cancer. This compound works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.

Properties

Molecular Formula

C16H15F3N2O4S

Molecular Weight

388.4 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide

InChI

InChI=1S/C16H15F3N2O4S/c1-24-11-8-9-14(25-2)13(10-11)20-15(16(17,18)19)21-26(22,23)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21)

InChI Key

MTTSUBMKHXGEQA-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F

SMILES

COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.